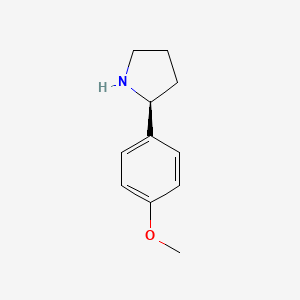

(S)-2-(4-Methoxyphenyl)pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

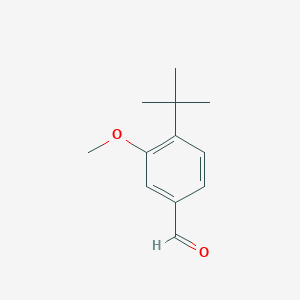

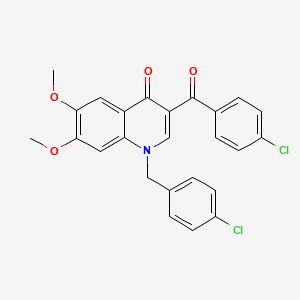

“(S)-2-(4-Methoxyphenyl)pyrrolidine” is a chemical compound with the CAS Number: 1217825-97-2. It has a molecular weight of 177.25 and its IUPAC name is (2S)-2-(4-methoxyphenyl)pyrrolidine .

Molecular Structure Analysis

The molecular structure of “(S)-2-(4-Methoxyphenyl)pyrrolidine” is represented by the linear formula C11H15NO . The InChI code for this compound is 1S/C11H15NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3/t11-/m0/s1 .Physical And Chemical Properties Analysis

“(S)-2-(4-Methoxyphenyl)pyrrolidine” is stored in an inert atmosphere at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Crystal Structures and Conformation

4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one : The study by Mohammat et al. (2008) focused on the crystal structure of a compound similar to (S)-2-(4-Methoxyphenyl)pyrrolidine. This compound showed a specific conformation and arrangement of molecules, essential in understanding its chemical behavior and potential applications (Mohammat et al., 2008).

Ethyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate : Another study by Pedroso et al. (2020) described the crystal structure of a related compound. The twisted pyrrolidine ring and the specific orientation of substituents provide insights into its chemical properties (Pedroso et al., 2020).

Biological and Pharmacological Properties

Synthesis and Antihypertensive Effects : Malawska et al. (2002) synthesized derivatives of pyrrolidine and tested them for their antiarrhythmic and antihypertensive activities. This research indicates the potential of pyrrolidine derivatives in cardiovascular drug development (Malawska et al., 2002).

Antifungal Activity : Alécio et al. (1998) isolated a pyrrolidine amide from Piper hispidum leaves, showing antifungal activity against Cladosporium sphaerospermum. This suggests the potential use of similar compounds in antifungal applications (Alécio et al., 1998).

Chemical Synthesis and Applications

ASYMMETRIC DEPROTONATION : Wu et al. (1996) described the synthesis of (S)-2-aryl-Boc-pyrrolidines through a highly enantioselective process. This method is crucial for producing chiral compounds used in various chemical and pharmaceutical applications (Wu et al., 1996).

Synthesis of Pyrrolidine-3-carbonitrile Derivatives : El-Mansy et al. (2018) synthesized novel pyrrolidine derivatives and evaluated their antimicrobial activities. This research opens avenues for developing new antimicrobial agents (El-Mansy et al., 2018).

Safety And Hazards

The compound has been classified under the GHS07 pictogram. The signal word for this compound is “Warning”. The hazard statements associated with this compound are H302 and H317, which indicate that it is harmful if swallowed and may cause an allergic skin reaction, respectively . The precautionary statements are P280 and P305+P351+P338, which advise wearing protective gloves/clothing and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Eigenschaften

IUPAC Name |

(2S)-2-(4-methoxyphenyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBLZPKEGFYHDN-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2CCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(4-Methoxyphenyl)pyrrolidine | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2447433.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2447441.png)

![N-(3-chloro-2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2447442.png)

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid](/img/structure/B2447445.png)